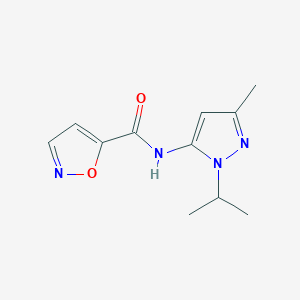

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Description

N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a hybrid heterocyclic compound featuring a pyrazole ring linked via an amide bond to an isoxazole moiety. The pyrazole ring is substituted with an isopropyl group at the N1 position and a methyl group at C3, while the isoxazole remains unsubstituted except for the carboxamide functionality. This scaffold is structurally analogous to bioactive compounds reported in agrochemical and pharmaceutical research, where pyrazole-isoxazole hybrids are explored for their pesticidal, antifungal, and kinase inhibitory properties .

Properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7(2)15-10(6-8(3)14-15)13-11(16)9-4-5-12-17-9/h4-7H,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHLZMVCVYVIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Introduction of Substituents: The isopropyl and methyl groups are introduced through subsequent substitution reactions.

Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization reactions involving hydroxylamine derivatives.

Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the isoxazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at different positions on the pyrazole and isoxazole rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acids or their derivatives.

Reduction Products: Reduction can yield pyrazole-5-carboxamide derivatives with reduced functional groups.

Substitution Products: Substitution reactions can produce a variety of derivatives with different substituents on the pyrazole and isoxazole rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.

Biology: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound's biological activity suggests its potential use in pharmaceuticals. It may be explored for its efficacy in treating various diseases, such as infections and inflammatory conditions.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole and isoxazole rings can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity. The exact molecular pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyrazole-isoxazole-carboxamide core is shared with several derivatives in the evidence, differing primarily in substituent patterns (Table 1). Key structural variations include:

- Pyrazole Substitution : Substituents range from aryl (e.g., phenyl, chlorophenyl) in to alkyl (isopropyl, tert-butyl) in the target compound and .

- Isoxazole Substitution : Most analogs retain the 5-carboxamide group, but some feature additional substituents (e.g., nitro, trifluoromethyl) on the isoxazole ring .

Table 1. Structural Comparison of Selected Analogs

Key Observations :

- Aryl vs. Alkyl Groups : Aryl-substituted pyrazoles (e.g., 3a, 3d) generally exhibit higher melting points (133–183°C) compared to alkyl-substituted analogs, likely due to enhanced π-π stacking . The target compound’s isopropyl group may reduce crystallinity, lowering its melting point relative to aryl analogs.

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 3b, 10e) increase molecular polarity, improving solubility in polar solvents but complicating synthetic yields (e.g., 62–71% in ) .

Physicochemical Properties

Table 2. Physicochemical Data of Analogous Compounds

Key Observations :

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 42110629

- Molecular Weight : 218.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammatory pathways. The compound has been studied for its inhibitory effects on various enzymes and receptors.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as the BRAF(V600E) pathway, which is crucial for certain types of cancer, including melanoma .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrazole and isoxazole moieties can significantly influence its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 position | Increased potency against BRAF(V600E) |

| Variations in alkyl chain length | Altered anti-inflammatory efficacy |

In Vitro Studies

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Synergistic Effects

Another study explored the synergistic effects of this compound when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination treatment demonstrated enhanced cytotoxicity compared to either agent alone, suggesting a potential for combination therapies in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.